molecular formula C9H10O4S B2594577 (4R)-4-Benzyl-1,3,2-dioxathiolane 2,2-dioxide CAS No. 125043-36-9

(4R)-4-Benzyl-1,3,2-dioxathiolane 2,2-dioxide

Cat. No. B2594577
CAS RN: 125043-36-9
M. Wt: 214.24
InChI Key: RJLJBJRYDKDFIG-SECBINFHSA-N
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Description

(4R)-4-Benzyl-1,3,2-dioxathiolane 2,2-dioxide, also known as DMTS, is a synthetic organic compound that has been widely studied for its potential applications in various scientific fields. DMTS is a cyclic sulfone with a unique structure that has been found to exhibit a range of interesting properties, making it a promising candidate for use in a variety of research applications.

Scientific Research Applications

Synthesis of Modified Nucleosides

An efficient method for the synthesis of 2′-O-modified nucleosides employs double alkylation using cyclic sulfates, including 1,3,2-dioxathiolane 2,2-dioxide. This method achieves selective alkylation at the 2′-O position, showcasing the utility of (4R)-4-Benzyl-1,3,2-dioxathiolane 2,2-dioxide in nucleoside modification for potential therapeutic applications (Fraser et al., 2000).

Building Block for Synthesis

1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, related to (4R)-4-Benzyl-1,3,2-dioxathiolane 2,2-dioxide, serves as a building block with high synthetic and pharmacological potential. It is primarily synthesized through the cyclization of salicylic acid derivatives. This compound and its derivatives have been noted for their synthetic versatility and potential in creating new molecular systems with attractive pharmacological properties (Hryhoriv et al., 2021).

Electrolyte Additives for Lithium-Ion Batteries

4-Propyl-[1,3,2]dioxathiolane-2,2-dioxide (PDTD) is explored as an electrolyte additive in lithium-ion batteries, particularly for enhancing the interfacial properties between electrodes and electrolytes. The addition of PDTD to the electrolyte has shown significant improvements in initial Coulombic efficiency and cycling stability, demonstrating the compound's potential in battery technology (Lin et al., 2018).

Asymmetric Synthesis and Chemical Reactivity

A series of studies have utilized cyclic sulfates, including variants of 1,3,2-dioxathiolane-2,2-dioxide, in the asymmetric synthesis of important chemical compounds and elucidated their chemical reactivity. These studies underscore the role of such compounds in synthesizing chiral molecules and their potential in various chemical transformations, contributing to the development of novel pharmaceuticals and materials (Jakubowska et al., 2015).

Film-Forming Agents in Electrolytes

1,3,2-Dioxathiolane-2,2-dioxide has been investigated as a film-forming agent in propylene carbonate-based electrolytes for lithium-ion batteries. Its incorporation into electrolytes forms a stable and effective solid electrolyte interface on graphite electrodes, highlighting its importance in enhancing the performance and lifespan of batteries (Janssen et al., 2014).

properties

IUPAC Name

(4R)-4-benzyl-1,3,2-dioxathiolane 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4S/c10-14(11)12-7-9(13-14)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLJBJRYDKDFIG-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OS(=O)(=O)O1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OS(=O)(=O)O1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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